1-Butyl-3,5-difluorobenzene

Liquid Crystal Intermediate Physicochemical Property Comparison Alkyl Chain Engineering

1-Butyl-3,5-difluorobenzene (CAS 1245649-46-0) is a meta-difluorinated alkylbenzene derivative with the molecular formula C10H12F2 and a molecular weight of 170.2 g/mol. Characterized by a butyl chain at the 1-position and two fluorine atoms at the 3- and 5-positions of the benzene ring, this compound is commercially available as a colorless transparent liquid with typical purities ranging from 95% to ≥99%.

Molecular Formula C10H12F2
Molecular Weight 170.2 g/mol
CAS No. 1245649-46-0
Cat. No. B059708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3,5-difluorobenzene
CAS1245649-46-0
Molecular FormulaC10H12F2
Molecular Weight170.2 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=CC(=C1)F)F
InChIInChI=1S/C10H12F2/c1-2-3-4-8-5-9(11)7-10(12)6-8/h5-7H,2-4H2,1H3
InChIKeyDWFGLXVQRLJKAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-3,5-difluorobenzene (CAS 1245649-46-0): Procurement-Grade Specification and Baseline Identification


1-Butyl-3,5-difluorobenzene (CAS 1245649-46-0) is a meta-difluorinated alkylbenzene derivative with the molecular formula C10H12F2 and a molecular weight of 170.2 g/mol [1]. Characterized by a butyl chain at the 1-position and two fluorine atoms at the 3- and 5-positions of the benzene ring, this compound is commercially available as a colorless transparent liquid with typical purities ranging from 95% to ≥99% [2]. Its primary industrial relevance lies in its role as a liquid crystal (LC) intermediate and as a building block in electronic chemicals . The compound exhibits a predicted boiling point of 175.2±20.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm³ [1].

Why 1-Butyl-3,5-difluorobenzene Cannot Be Simply Interchanged with In-Class Alkylbenzene Analogs


In liquid crystal (LC) and electronic materials formulation, small structural modifications to intermediates dramatically alter bulk physical properties and device performance. Generic substitution of 1-Butyl-3,5-difluorobenzene with simpler alkylbenzene analogs is precluded by quantifiable differences in key physical parameters. Specifically, the extension of the alkyl chain from ethyl to butyl in 3,5-difluorophenyl systems increases the calculated octanol-water partition coefficient (LogP) from 3.24 for 3,5-difluoroethylbenzene to 4.41 for 1-Butyl-3,5-difluorobenzene [1], corresponding to a shift in boiling point from 125.9±20.0 °C to 175.2±20.0 °C . Furthermore, the 3,5-difluoro substitution pattern itself confers distinct mesomorphic behavior; comparative studies on terphenyl liquid crystals demonstrate that 3,5-difluoro substitution yields a higher figure-of-merit for mixture formulation relative to 3,3′-difluoro substitution, directly impacting the dielectric and viscoelastic properties of the final LC composition [2]. These quantifiable differences in hydrophobicity, volatility, and molecular polarizability mean that substituting this specific intermediate without reformulation would alter processing conditions and final device performance.

Quantitative Differentiation Evidence for 1-Butyl-3,5-difluorobenzene: Comparative Physicochemical and Purity Data


Chain-Length Dependent LogP and Boiling Point Differentiation from Ethyl Analog

Extending the alkyl chain from ethyl to butyl in the 3,5-difluorobenzene series results in a significant increase in both hydrophobicity and boiling point, which are critical for processing and partition behavior. Compared to the ethyl analog (3,5-difluoroethylbenzene), 1-Butyl-3,5-difluorobenzene exhibits a higher calculated LogP (4.41 vs. 3.24) [1] and a substantially higher boiling point (175.2±20.0 °C vs. 125.9±20.0 °C at 760 mmHg) .

Liquid Crystal Intermediate Physicochemical Property Comparison Alkyl Chain Engineering

High-Purity Grade Availability (≥99%) Versus Standard Industrial Grades (95%)

Procurement specifications for 1-Butyl-3,5-difluorobenzene vary significantly, with high-purity grades (≥99%) available specifically for liquid crystal applications, in contrast to standard industrial reagent grades (95%) [1]. This purity differential is critical in electronic chemical supply chains where trace impurities can act as dopants or nucleation sites, degrading LC mixture performance. The 99%+ grade is explicitly listed as a liquid crystal intermediate alongside other high-purity precursors .

Liquid Crystal Intermediate Purity Specification Electronic Grade Materials

Superior Figure-of-Merit for 3,5-Difluoro Substitution Pattern in LC Formulation

In comparative studies of fluorinated terphenyl liquid crystals, compounds bearing the 3,5-difluoro substitution pattern demonstrate a higher figure-of-merit for nematic mixture formulation compared to those with 3,3′-difluoro substitution [1]. This figure-of-merit integrates key performance parameters including birefringence, static dielectric permittivity, splay elastic constant, and rotational viscosity. The 3,5-difluoro substituted isothiocyanated terphenyl was explicitly identified as a 'better component for mixture formulation' [2].

Liquid Crystal Mixture Formulation Dielectric Anisotropy Structure-Property Relationship

Validated Industrial and Research Application Scenarios for 1-Butyl-3,5-difluorobenzene


Synthesis of High-Performance Nematic Liquid Crystal Monomers

1-Butyl-3,5-difluorobenzene serves as a critical precursor for synthesizing liquid crystal monomers incorporating the 3,5-difluorophenyl motif, which has been demonstrated to confer a superior figure-of-merit in nematic mixture formulation relative to alternative fluorination patterns [1]. Its procurement at ≥99% purity [2] directly addresses the stringent impurity tolerance required for LC display manufacturing.

Electronic Chemicals and Advanced Organic Synthesis Intermediates

As an electronic chemical, 1-Butyl-3,5-difluorobenzene is utilized in the construction of more complex fluorinated organic compounds for optoelectronic applications [1]. The compound's specific LogP (4.41) and boiling point (175.2±20.0 °C) [2] dictate its behavior in biphasic reaction workups and distillative purification, differentiating it from lower-molecular-weight analogs such as 3,5-difluoroethylbenzene (LogP 3.24, boiling point 125.9±20.0 °C) [3].

Agrochemical and Pharmaceutical Building Block Research

The 3,5-difluorophenyl substructure is a common motif in bioactive molecule design, where fluorination modulates metabolic stability and lipophilicity. 1-Butyl-3,5-difluorobenzene provides a direct synthetic entry point to this motif with a pre-installed butyl chain, enabling the construction of drug-like molecules with defined hydrophobic side chains [1]. The availability of both 95% and 99% purity grades allows for cost-optimized procurement based on the stage of development (discovery vs. late-stage process chemistry) [2].

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